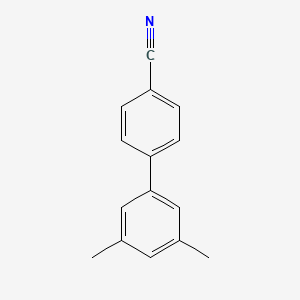

4-(3,5-Dimethylphenyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(3,5-Dimethylphenyl)benzonitrile” is a chemical compound with the molecular formula C15H13N . It has a molecular weight of 207.27 .

Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethylphenyl)benzonitrile” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Aplicaciones Científicas De Investigación

Proton Transfer Reactions : Research by Süttinger and Strohbusch (1984) explored the proton transfer reactions between substituted phenols and acridine orange in benzonitrile solution. They found that these reactions are exothermic and that the acidity of phenols has a significant effect in benzonitrile compared to aqueous solutions (Süttinger & Strohbusch, 1984).

Charge-Transfer Dynamics : Rhinehart, Challa, and McCamant (2012) conducted a study on 4-(Dimethylamino)benzonitrile, examining its charge-transfer dynamics using ultraviolet femtosecond stimulated Raman spectroscopy. Their findings contribute to understanding the complex mechanism of charge transfer in such compounds (Rhinehart, Challa, & McCamant, 2012).

Electrolyte Additive in Batteries : Huang et al. (2014) discovered that 4-(Trifluoromethyl)-benzonitrile can be used as a novel electrolyte additive for high voltage lithium-ion batteries, enhancing the cyclic stability and capacity retention (Huang et al., 2014).

Cyclotrimerization Process : Davies et al. (1997) studied the inhibition of cyclotrimerization of benzonitrile, suggesting a mechanism for the process. Their work contributes to the understanding of the chemical behavior and potential applications of benzonitrile derivatives (Davies et al., 1997).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "4-(3,5-Dimethylphenyl)benzonitrile" . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

It is a key intermediate in the synthesis of rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 . The primary target of Rilpivirine is the reverse transcriptase enzyme of HIV-1 .

Mode of Action

In the context of rilpivirine synthesis, it reacts with other compounds to form the final active molecule .

Biochemical Pathways

As a precursor to rilpivirine, it contributes to the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of hiv-1 .

Pharmacokinetics

As a precursor in the synthesis of rilpivirine, its properties would be transformed during the synthesis process .

Result of Action

Its role as a precursor in the synthesis of rilpivirine contributes to the overall antiviral effect of the final compound .

Action Environment

Factors such as temperature, ph, and solvent can affect its reactivity and stability during the synthesis of rilpivirine .

Propiedades

IUPAC Name |

4-(3,5-dimethylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGVDHXCUMXEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648722 |

Source

|

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylphenyl)benzonitrile | |

CAS RN |

935552-89-9 |

Source

|

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.